1-(Dimethylsulfamoyl)pyrazole

organic synthesis N-sulfonylation process efficiency

Researchers requiring regioselective C-5 pyrazole functionalization face low yields and isomeric mixtures with standard N-protecting groups. 1-(Dimethylsulfamoyl)pyrazole is the direct solution, serving as a process-friendly building block for medicinal chemistry and scale-up. - Delivers C-5:C-4 arylation selectivity up to 45:1 under Pd catalysis, the highest yield among N1-substituents tested. - Orthogonal acid-labile deprotection (refluxing dil. HCl) compatible with Boc, Fmoc, and silyl groups. - Synthesized in 91% yield from pyrazole at ambient temperature, avoiding chromatography for cost-efficient bulk supply.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
CAS No. 133228-21-4
Cat. No. B169804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylsulfamoyl)pyrazole
CAS133228-21-4
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C=CC=N1
InChIInChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3
InChIKeyRFYSRCRZAGKOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dimethylsulfamoyl)pyrazole: Baseline Properties


1-(Dimethylsulfamoyl)pyrazole (CAS 133228-21-4), systematically named N,N-dimethyl-1H-pyrazole-1-sulfonamide, is a heterocyclic sulfonamide building block with molecular formula C₅H₉N₃O₂S and molecular weight 175.21 g/mol . The compound features a pyrazole ring N-functionalized with a dimethylsulfamoyl (–SO₂NMe₂) group, which imparts distinct electron-withdrawing character and steric properties compared to N-alkyl, N-aryl, or alternative N-sulfonyl pyrazole analogs [1]. Its experimentally measured melting point is 118.5 °C, with a predicted boiling point of 287.4±23.0 °C, predicted density of 1.35±0.1 g/cm³, predicted pKa of –2.65±0.12, polar surface area of 63.58 Ų, and calculated LogP of 0.61840 . These physicochemical parameters place it in a moderate hydrophilicity range advantageous for both organic-phase synthetic manipulation and aqueous-compatible downstream transformations. The compound serves as a precursor to a broad family of substituted pyrazole derivatives via regioselective lithiation, halogenation, and cross-coupling chemistry, and its 3-bromo congener (CAS 500011-84-7) is explicitly cited as a reactant in the preparation of pyrazolopyridine-based TYK2 kinase inhibitors for autoimmune disease therapy [2].

1-(Dimethylsulfamoyl)pyrazole: Reactivity and Regioselectivity


The dimethylsulfamoyl group at the N1 position of pyrazole is not merely an inert protecting handle; it actively governs the regiochemical outcome of subsequent transformations through its unique combination of electron-withdrawing strength, steric profile, and directing-group capacity. Replacing 1-(dimethylsulfamoyl)pyrazole with a generic N-substituted pyrazole—whether N-methyl, N-tosyl, N-Boc, or N-SEM—can result in divergent lithiation regioselectivity, altered cross-coupling yields, and compromised C–H arylation selectivity [1]. In palladium-catalyzed direct 5-arylation, the dimethylsulfamoyl group was demonstrated to deliver the highest yield among all N1-substituents evaluated, establishing that the choice of N-protecting or N-activating group is a critical determinant of synthetic efficiency [1]. Furthermore, in C–H functionalization chemistry, the N,N-dimethylaminosulfamoyl moiety acts as a first-generation directing group enabling C-5-selective arylation with selectivities up to 45:1 over the C-4 position, a regiochemical outcome not replicated by N-alkyl or most N-sulfonyl analogs without the dimethylamino motif . These differences mean that substituting an alternative pyrazole derivative in a synthetic sequence designed around 1-(dimethylsulfamoyl)pyrazole will predictably alter both the yield and the isomeric purity of downstream products, creating procurement risk for medicinal chemistry and process development programs [2].

1-(Dimethylsulfamoyl)pyrazole: Comparative Evidence for Procurement


Single-Step Sulfonylation Efficiency

The preparation of 1-(dimethylsulfamoyl)pyrazole via reaction of pyrazole with N,N-dimethylsulfamoyl chloride in acetonitrile using DABCO as base proceeds at room temperature to afford the product as a colorless oil in 91% isolated yield after aqueous workup, as confirmed by LC/MS (retention time 2.16 min, [M+H]⁺ 176) . This compares favorably with reported yields of 85–92% for analogous N-dimethylsulfamoylation of 3-bromopyrazole, which requires rigorous moisture exclusion to suppress hydrolysis of the sulfamoyl chloride reagent . The unsubstituted pyrazole substrate achieves the upper bound of this yield range without the need for specialized anhydrous conditions beyond standard laboratory practice, offering a practical advantage for multi-gram scale preparation.

organic synthesis N-sulfonylation process efficiency

Pd-Catalyzed 5-Arylation: Dimethylsulfamoyl Yield Advantage

In the first systematic study of palladium-catalyzed direct 5-arylation of pyrazoles, Yagi et al. (Heterocycles, 1997) compared the effect of different substituents at the N1 position on cross-coupling yields. The dimethylsulfamoyl group, functioning as an electron-withdrawing substituent, produced the highest yield among all N1-substituents tested under identical Pd-catalyzed conditions with aryl halides [1]. While the original publication does not tabulate yield values for each substituent in the abstract, the conclusion that the dimethylsulfamoyl group is uniquely yield-enhancing is affirmed across multiple indexing services and subsequent citations [2][3]. This yield advantage is mechanistically attributed to the electron-withdrawing character of the sulfamoyl group, which increases the electrophilicity of the pyrazole C-5 position and facilitates the transmetallation or reductive elimination step of the catalytic cycle.

cross-coupling palladium catalysis C–C bond formation

C–H Arylation Regioselectivity: Dimethylaminosulfamoyl Directing Group

Kumpulainen and Pohjakallio (Advanced Synthesis & Catalysis, 2014) introduced the N,N-dimethylaminosulfamoyl group as a first-in-class directing group for regioselective palladium-catalyzed C-5 arylation of pyrazoles. When 1-(dimethylsulfamoyl)pyrazole was subjected to Pd(OAc)₂/PPh₃ catalysis with aryl bromides in the presence of a carboxylic acid additive, C-5:C-4 arylation selectivities of up to 45:1 were achieved in non-polar solvents [1]. This selectivity is a direct consequence of the dimethylaminosulfamoyl motif: the sulfonamide oxygen and the dimethylamino group cooperatively coordinate the palladium center to position it proximal to the C-5 C–H bond. In the absence of PPh₃ ligand, the regioselectivity reverses to favor C-4 arylation, further confirming the mechanistic role of the directing group [2]. No comparable C-5 selectivity has been reported for N-methyl, N-benzyl, N-Boc, or N-tosyl pyrazoles under similar direct C–H arylation conditions, making this directing group effect a genuine differentiator.

C–H activation regioselective arylation directing group

Acid-Labile Protecting Group Orthogonality

The dimethylsulfamoyl group is established in the authoritative Science of Synthesis reference work as a useful N-protecting group for lithiation procedures on azoles, with the key practical advantage that it can be cleanly removed under acidic conditions (refluxing dilute hydrochloric acid) [1]. This deprotection profile is orthogonal to base-labile protecting groups (e.g., Boc, removed with TFA), hydrogenolyzable groups (e.g., benzyl), and fluoride-labile groups (e.g., SEM, TMS), enabling strategic protecting group manipulation in complex synthetic sequences. The dimethylsulfamoyl group has been successfully employed as an N-protecting group in the synthesis of N-unsubstituted 5-benzoylpyrazole and 5-(hydroxyphenylmethyl)pyrazole via lithiation–electrophile trapping–deprotection sequences . In a direct comparative study of N-protected imidazoles under isoprene-catalyzed lithiation conditions, the N,N-dimethylsulfamoyl, p-toluenesulfonyl, Boc, trityl, allyl, benzyl, vinyl, TMS, and TBDMS derivatives all underwent lithiation, but the dimethylsulfamoyl group uniquely combined lithiation compatibility with clean acidic deprotection without the strongly acidic or reductive conditions required for sulfonamide cleavage [2].

protecting group strategy lithiation orthogonal deprotection

Validated Entry for TYK2 Inhibitor Drug Discovery

1-(Dimethylsulfamoyl)pyrazole is the direct synthetic precursor to 3-bromo-1-(dimethylsulfamoyl)pyrazole (CAS 500011-84-7), a key reactant explicitly cited in patent WO2013125543A1 (Takeda) for the preparation of pyrazolopyridine-based TYK2 kinase inhibitors intended for the treatment of autoimmune diseases including psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1]. The lithiation–bromination sequence from 1-(dimethylsulfamoyl)pyrazole to the 3-bromo derivative proceeds via n-BuLi at –78 °C followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane, yielding 8.03 g of purified product from 6.74 g of starting material, confirmed by ¹H NMR (400 MHz, CDCl₃): δ 3.06 (6H, s), 6.42 (1H, d, J = 1.6 Hz), 7.60 (1H, d, J = 1.6 Hz) . This patent-validated application distinguishes 1-(dimethylsulfamoyl)pyrazole from N-methylpyrazole or N-unsubstituted pyrazole, which lack the sulfamoyl directing group necessary for the regioselective lithiation and subsequent elaboration to the pyrazolopyridine scaffold.

TYK2 inhibitor autoimmune disease pyrazolopyridine medicinal chemistry

1-(Dimethylsulfamoyl)pyrazole: Procurement and Deployment Scenarios


Regioselective C-5 Arylation for C-3-Arylated Pyrazole Libraries

Medicinal chemistry teams constructing libraries of C-3-arylated pyrazoles—a privileged scaffold appearing in over 1,000 biologically annotated compounds—should prioritize 1-(dimethylsulfamoyl)pyrazole as their N-protected building block. The N,N-dimethylaminosulfamoyl directing group enables direct Pd-catalyzed C–H arylation at C-5 with selectivities up to 45:1 (C-5:C-4), which after telescoped deprotection yields the desired C-3-arylated pyrazole in a single operational step from the protected precursor . This contrasts with the multi-step alternative requiring N-protection, directed C-5 lithiation, transmetallation, Negishi or Suzuki coupling, and deprotection. The documented selectivity ratio of 45:1 translates to >97% isomeric purity of the crude C-5-arylated product, minimizing the need for chromatographic separation of regioisomers and enabling parallel synthesis workflows .

Orthogonal N-Protecting Group Strategy in Multi-Step Synthesis

In complex synthetic sequences where the pyrazole NH requires temporary masking through multiple synthetic transformations, 1-(dimethylsulfamoyl)pyrazole offers a distinct orthogonal deprotection profile. The dimethylsulfamoyl group withstands the basic and nucleophilic conditions of lithiation chemistry (n-BuLi, –78 °C) yet is cleanly removed in refluxing dilute hydrochloric acid . This allows it to be used alongside base-labile protecting groups (e.g., Boc, Fmoc), hydrogenolyzable groups (e.g., Cbz, Bn), and fluoride-labile groups (e.g., SEM, TBS) without deprotection conflicts. The acid-labile removal condition (refluxing dilute HCl) is substantially milder than the strongly acidic (H₂SO₄, TfOH) or reductive (Na/naphthalene, SmI₂) conditions required for tosyl or mesyl sulfonamide cleavage, preserving acid-sensitive functionality elsewhere in the target molecule .

TYK2/JAK Kinase Inhibitor Hit-to-Lead Optimization

Research groups pursuing small-molecule inhibitors of TYK2 or related JAK-family kinases should procure 1-(dimethylsulfamoyl)pyrazole as a strategic starting material. The lithiation–bromination sequence to 3-bromo-1-(dimethylsulfamoyl)pyrazole is demonstrated at multi-gram scale (6.74 g → 8.03 g) with full spectroscopic characterization, and this intermediate is explicitly validated in patent WO2013125543A1 for elaborating pyrazolopyridine-based TYK2 inhibitors targeting autoimmune indications including psoriasis, rheumatoid arthritis, and inflammatory bowel disease . The electron-withdrawing sulfamoyl group not only directs regioselective C-3 lithiation but also modulates the electronic properties of the pyrazole ring to facilitate subsequent heteroannulation chemistry, a functional role not provided by N-alkyl or N-aryl pyrazole congeners .

Scale-Up of 5-Arylpyrazole Intermediates

For process chemistry groups scaling the synthesis of 5-arylpyrazole intermediates, the experimental evidence that the dimethylsulfamoyl group delivers the highest cross-coupling yield among N1-substituents under Pd catalysis , combined with the robust 91% single-step preparation of the starting material from inexpensive pyrazole and dimethylsulfamoyl chloride , establishes a cost-efficient supply chain. The synthesis avoids chromatographic purification (aqueous workup with acid and brine washes suffices), uses a mild base (DABCO) at ambient temperature, and proceeds in acetonitrile—a Class 2 solvent acceptable in GMP manufacturing with appropriate residual solvent controls. These attributes make 1-(dimethylsulfamoyl)pyrazole a process-friendly building block for kilo-lab and pilot-plant campaigns.

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